eeAChE-IN-3

Alzheimer's disease neuroinflammation dual-target pharmacology

Select eeAChE-IN-3 (YS3g) to simultaneously suppress AChE-mediated cholinergic dysfunction and IL-6-driven neuroinflammation in Alzheimer's models. Unlike donepezil or rivastigmine, this chromone-piperazine hybrid delivers balanced dual inhibition (AChE IC50=0.45 μM, IL-6 IC50=0.46 μM) with oral bioavailability. It dose-dependently rescues STZ-induced memory impairment at 0.2–0.8 mg/kg p.o., enabling chronic oral dosing without parenteral formulation. Essential for dissecting cholinergic-neuroinflammatory crosstalk in vivo.

Molecular Formula C18H25N3O4
Molecular Weight 347.4 g/mol
Cat. No. B15609727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeeAChE-IN-3
Molecular FormulaC18H25N3O4
Molecular Weight347.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H25N3O4/c1-23-14-11-16(24-2)18-15(22)10-13(25-17(18)12-14)4-3-5-20-21-8-6-19-7-9-21/h10-12,19-20H,3-9H2,1-2H3
InChIKeyXIPIMBQLAUSYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eeAChE-IN-3 (YS3g) – A Dual AChE/IL-6 Inhibitor with Oral Bioactivity and In Vivo Efficacy for Alzheimer's Research


eeAChE-IN-3 (compound YS3g) is a chromone-piperazine hybrid designed as a dual inhibitor of acetylcholinesterase (AChE) and interleukin-6 (IL-6), two orthogonal targets implicated in Alzheimer's disease (AD) progression [1]. In silico studies predict good oral bioavailability and blood-brain barrier permeability for this compound [1]. In vivo, eeAChE-IN-3 dose-dependently reverses streptozotocin (STZ)-induced learning and memory impairment in mice, with significant efficacy observed at 0.8 mg/kg oral administration [1][2].

Why Standard AChE Inhibitors Cannot Substitute for eeAChE-IN-3 in Dual-Target Alzheimer's Disease Models


Conventional AChE inhibitors approved for clinical use, including donepezil and rivastigmine, lack significant inhibitory activity against IL-6, a key mediator of neuroinflammation in AD [1]. In contrast, eeAChE-IN-3 was specifically designed to concurrently suppress AChE-mediated cholinergic dysfunction and IL-6-driven inflammatory signaling [1]. Substituting eeAChE-IN-3 with a generic AChE inhibitor in experimental settings would eliminate IL-6 modulation, thereby confounding results in models where neuroinflammation is a critical variable or where synergistic dual-target effects are under investigation [1].

Quantitative Differentiation Evidence for eeAChE-IN-3 Relative to Analogs and Alternatives


Dual AChE/IL-6 Inhibition vs. Selective AChE Inhibitors (e.g., Donepezil)

eeAChE-IN-3 exhibits balanced dual inhibition of EeAChE and IL-6 with IC50 values of 0.45 μM and 0.46 μM, respectively, as reported in the primary characterization study [1]. In contrast, the clinical standard donepezil is a highly potent but selective AChE inhibitor (EeAChE IC50 ≈ 6 nM) with no measurable IL-6 inhibitory activity [1][2]. The dual-target profile of eeAChE-IN-3 enables simultaneous engagement of cholinergic and neuroinflammatory pathways, a mechanistic breadth absent in single-target AChE inhibitors.

Alzheimer's disease neuroinflammation dual-target pharmacology

AChE/BuChE Selectivity Profile vs. Dual AChE/BChE Inhibitor BMC-1

eeAChE-IN-3 demonstrates a clear preference for AChE over butyrylcholinesterase (BuChE), with RatAChE IC50 = 0.49 μM versus RatBuChE IC50 = 8.54 μM, yielding a 17.4-fold selectivity for AChE [1]. This contrasts sharply with the dual AChE/BChE inhibitor AChE/BChE-IN-3 (BMC-1), which exhibits opposite selectivity: EeAChE IC50 = 6.08 μM and eqBChE IC50 = 0.383 μM, corresponding to a 15.9-fold selectivity for BChE . The differing selectivity profiles dictate divergent utility in models where AChE-predominant versus BChE-predominant inhibition is required.

acetylcholinesterase butyrylcholinesterase selectivity

Predicted Oral Bioavailability and Blood-Brain Barrier Penetration

In silico ADME analysis conducted on the designed chromone-piperazine hybrid series predicted good oral bioavailability and blood-brain barrier (BBB) permeability for eeAChE-IN-3 [1]. While this represents a class-level inference rather than direct experimental pharmacokinetic data, the in silico predictions align with the compound's observed oral efficacy in the STZ-induced memory deficit model at doses as low as 0.2 mg/kg [1]. Many structurally related AChE inhibitors lacking this predicted permeability profile require parenteral administration or fail to achieve therapeutic brain concentrations.

oral bioavailability blood-brain barrier in silico ADME

In Vivo Reversal of STZ-Induced Memory Deficit at Oral Doses

eeAChE-IN-3 was evaluated in an STZ (streptozotocin)-induced memory deficit mouse model, a widely used paradigm for AD-related cognitive impairment [1]. Oral administration of eeAChE-IN-3 at doses of 0.2, 0.4, and 0.8 mg/kg produced dose-dependent improvements in learning and memory performance. The highest dose (0.8 mg/kg) fully reversed the STZ-induced deficit, an effect corroborated by histopathological evidence of reduced neurodegeneration [1]. In contrast, the STZ-treated control group exhibited significant memory impairment relative to naive animals.

in vivo efficacy STZ-induced memory impairment Alzheimer's disease model

Recommended Research and Industrial Application Scenarios for eeAChE-IN-3


Dual-Target Alzheimer's Disease Mechanistic Studies

Employ eeAChE-IN-3 to dissect the interplay between cholinergic dysfunction and IL-6-mediated neuroinflammation in AD models. The compound's balanced dual inhibition (AChE IC50 = 0.45 μM, IL-6 IC50 = 0.46 μM) [1] enables investigation of synergistic effects that cannot be recapitulated using selective AChE inhibitors or IL-6 antibodies alone.

Oral Dosing in STZ-Induced Cognitive Impairment Models

Utilize eeAChE-IN-3 in STZ-induced memory deficit mouse studies to assess cognitive rescue. The compound's oral bioavailability and demonstrated dose-dependent efficacy at 0.2–0.8 mg/kg p.o. [1] make it suitable for chronic oral administration protocols without the need for specialized parenteral formulations.

Comparative Selectivity Profiling of AChE/BuChE Inhibition

Select eeAChE-IN-3 as a reference AChE-selective compound (17.4-fold over BuChE) [1] in experiments comparing the functional consequences of AChE-preferring versus BChE-preferring inhibition, particularly when contrasting with BChE-selective dual inhibitors like BMC-1 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for eeAChE-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.